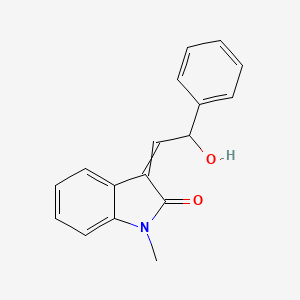
Disulfoxide, dihexyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disulfoxide, dihexyl is an organosulfur compound characterized by the presence of two hexyl groups attached to a sulfoxide functional group. This compound is part of a broader class of sulfoxides, which are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Disulfoxide, dihexyl can be synthesized through the oxidation of dihexyl sulfide. Common oxidizing agents used for this transformation include hydrogen peroxide and periodate. The reaction typically proceeds under mild conditions to avoid over-oxidation to the corresponding sulfone .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Disulfoxide, dihexyl can undergo further oxidation to form the corresponding sulfone.
Reduction: It can be reduced back to dihexyl sulfide using reducing agents such as sodium borohydride.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, periodate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides and thiols.
Major Products Formed:
Oxidation: Dihexyl sulfone.
Reduction: Dihexyl sulfide.
Substitution: Products depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Disulfoxide, dihexyl has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in modulating biological pathways due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery vehicle.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which disulfoxide, dihexyl exerts its effects involves the interaction of the sulfoxide group with various molecular targets. The sulfoxide group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate biological pathways and affect cellular processes .
Vergleich Mit ähnlichen Verbindungen
Dimethyl sulfoxide (DMSO): A widely used solvent with similar sulfoxide functionality.
Diethyl sulfoxide: Similar in structure but with shorter alkyl chains.
Diphenyl sulfoxide: Contains aromatic groups instead of alkyl chains.
Uniqueness: Disulfoxide, dihexyl is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interaction with biological membranes. This makes it particularly useful in applications where longer hydrophobic chains are advantageous .
Eigenschaften
CAS-Nummer |
63450-70-4 |
|---|---|
Molekularformel |
C12H26O2S2 |
Molekulargewicht |
266.5 g/mol |
IUPAC-Name |
1-hexylsulfinylsulfinylhexane |
InChI |
InChI=1S/C12H26O2S2/c1-3-5-7-9-11-15(13)16(14)12-10-8-6-4-2/h3-12H2,1-2H3 |
InChI-Schlüssel |
KNXIMYUHWUOWMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCS(=O)S(=O)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methoxydibenzo[b,d]thiophen-2-amine](/img/structure/B14509574.png)
![3-Chloro-7-ethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14509577.png)

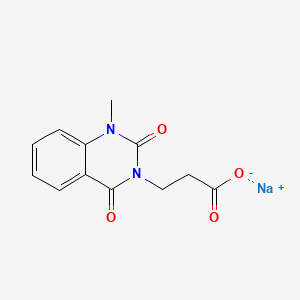

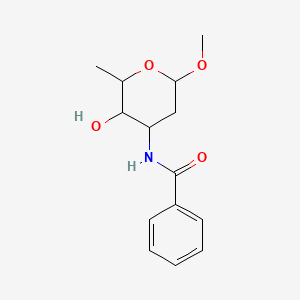


![Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]-](/img/structure/B14509620.png)
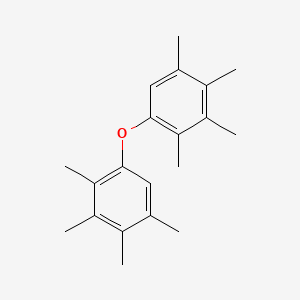

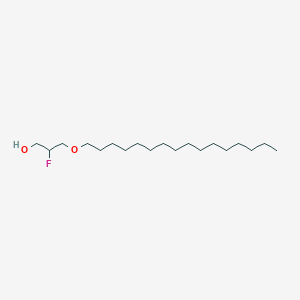
![Methyl (2E)-[(2,4-dimethoxyphenyl)imino]acetate](/img/structure/B14509653.png)
